Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C12H19NO4. It is a derivative of bicyclo[1.1.1]pentane, a unique and highly strained bicyclic hydrocarbon. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a between a suitable diene and a dienophile.
Introduction of the Boc-protected amine: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Methylation: The final step involves methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Methylation: Methyl iodide in the presence of a base such as potassium carbonate.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Major Products Formed
Deprotected amine: Removal of the Boc group yields the free amine.
Carboxylic acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In drug development, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bicyclo[1.1.1]pentane core provides a rigid and unique scaffold that can enhance the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate: Similar structure but without the methyl group on the amine.
Methyl 3-((tert-butoxycarbonyl)amino)methylbicyclo[1.1.1]pentane-1-carboxylate: Similar structure with a different substitution pattern.
Uniqueness
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of both the Boc-protected amine and the methyl group, which can influence its reactivity and interactions with other molecules. The bicyclo[1.1.1]pentane core provides a rigid and strained structure that can enhance the compound’s stability and binding properties.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14(4)13-6-12(7-13,8-13)9(15)17-5/h6-8H2,1-5H3 |
InChI Key |
KUZWAUGYQHDMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C12CC(C1)(C2)C(=O)OC |
Origin of Product |
United States |
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